molecular formula C12H15NO2 B11757226 (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11757226
M. Wt: 205.25 g/mol
InChI Key: PQKQBLZTEYWSMY-WDEREUQCSA-N
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Description

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is used in scientific research for various purposes, including drug development, chemical synthesis, and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized processes for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters more precisely .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions can vary, but typically involve temperatures ranging from -78°C to 100°C and solvents such as dichloromethane, tetrahydrofuran, or ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems such as dopamine and serotonin.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction. The compound may interact with specific receptors or enzymes involved in these pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid include:

    Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: A closely related compound with similar chemical properties and applications.

    (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another pyrrolidine derivative with different stereochemistry and potentially different biological activities.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall chemical reactivity. This unique stereochemistry makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m0/s1

InChI Key

PQKQBLZTEYWSMY-WDEREUQCSA-N

Isomeric SMILES

CN1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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